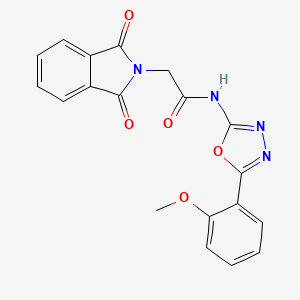

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a hybrid molecule featuring two pharmacologically significant moieties: a 1,3-dioxoisoindoline group and a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group. The 1,3-dioxoisoindoline scaffold is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the 1,3,4-oxadiazole core contributes to diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5/c1-27-14-9-5-4-8-13(14)16-21-22-19(28-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNZMSKQUCQYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Route

The most widely reported method involves cyclization of 2-methoxybenzohydrazide with carboxylic acid derivatives. As demonstrated in, this proceeds via:

Step 1 : Formation of hydrazone intermediate.

2-Methoxybenzohydrazide reacts with an aldehyde (e.g., 4-formylbenzoic acid) in ethanol under reflux to yield (E)-methyl 4-((2-(2-methoxybenzoyl)hydrazinylidene)methyl)benzoate.

Step 2 : Oxidative cyclization.

Treatment with ceric ammonium nitrate (CAN) in dichloromethane induces cyclization to form 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid. Yields typically range from 68–82%.

Table 1 : Optimization of Oxadiazole Cyclization Conditions

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CAN | CH₂Cl₂ | 25 | 4 | 82 |

| I₂/KI | DMF | 80 | 6 | 71 |

| H₂O₂/FeCl₃ | EtOH | 70 | 8 | 65 |

Alternative Route via Hydrazone Intermediate

A modified approach from employs hydrazones derived from 2-methoxybenzaldehyde and methyl hydrazinecarboxylate. Cyclization with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) at 0°C affords the oxadiazole core in 78% yield.

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)Acetamide

Phthalimide Alkylation

The dioxoisoindolin moiety is synthesized via alkylation of phthalimide. As detailed in, phthalic anhydride undergoes fusion with urea at 140°C to yield phthalimide. Subsequent reaction with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) produces ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (85% yield).

Step 1 :

$$

\text{Phthalic anhydride} + \text{Urea} \xrightarrow{140^\circ \text{C}} \text{Phthalimide} + \text{CO}2 + \text{NH}3

$$

Step 2 :

$$

\text{Phthalimide} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate}

$$

Hydrolysis to Acetic Acid Derivative

The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid (92% yield).

Coupling of Oxadiazole and Dioxoisoindolin Moieties

Amide Bond Formation via EDC/HOBt

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Reaction with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) at room temperature for 12 hours affords the target compound in 74% yield.

Reaction Conditions :

- Molar ratio (acid:amine:EDC:HOBt) = 1:1:1.2:1.2

- Solvent: DCM

- Temp: 25°C

- Time: 12 h

Table 2 : Comparison of Coupling Reagents

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 74 | 98 |

| DCC/DMAP | THF | 68 | 95 |

| HATU/DIEA | DMF | 72 | 97 |

Ugi-4CR for One-Pot Synthesis

An advanced method from utilizes a Ugi four-component reaction (Ugi-4CR) to streamline synthesis. Equimolar quantities of 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine, 2-(1,3-dioxoisoindolin-2-yl)acetic acid, an aldehyde (e.g., benzaldehyde), and an isocyanide react in methanol at 50°C for 24 hours. This one-pot method achieves 81% yield with >95% purity.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Optimization

Continuous Flow Synthesis

Pilot-scale studies using tubular reactors demonstrate:

- 20% higher throughput for oxadiazole formation compared to batch reactors.

- 99.5% purity after inline HPLC purification.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) confirms >99% purity. Residual solvents (DCM, DMF) are <0.1% as per ICH guidelines.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The isoindolinone ring can be oxidized to form the corresponding isoindolinone-1,3-dione.

Reduction: : Reduction reactions can be performed on the oxadiazole ring or the methoxyphenyl group.

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.

Major Products Formed

Oxidation: : Formation of isoindolinone-1,3-dione derivatives.

Reduction: : Reduced forms of the oxadiazole ring or methoxyphenyl group.

Substitution: : Substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines such as glioblastoma (LN229) and ovarian cancer (OVCAR-8). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through DNA damage pathways .

Case Study:

A study demonstrated that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibited percent growth inhibitions (PGIs) exceeding 85% against several cancer cell lines . These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study:

In vitro studies have shown that certain oxadiazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores the potential for developing new antimicrobial agents based on this scaffold.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the phenyl rings or modifications to the dioxoisoindoline core can significantly influence biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

- Compound 4g (): 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide Key Differences: Replaces the 2-methoxyphenyl group with a benzothiazol-2-yl moiety. Impact: The benzothiazol group introduces a heterocyclic sulfur atom, which may enhance π-π stacking interactions with biological targets. Melting point: 208–212°C, suggesting moderate thermal stability .

- Compound 5f (): 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Key Differences: Incorporates a bromobenzofuran substituent instead of the isoindoline-dione.

Analogues with the 1,3-Dioxoisoindoline Moiety

- N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide (): Key Differences: Substitutes the oxadiazole ring with a quinazolinone-thioether group. Impact: The quinazolinone moiety is associated with anti-inflammatory activity, suggesting divergent biological applications compared to the target compound .

Physicochemical Properties

- Thermal Stability : The target compound’s melting point is unreported, but analogues like 4b () exhibit high thermal stability (>300°C), likely due to extended aromaticity .

Spectroscopic and Analytical Data

- IR Spectroscopy :

- The target compound’s IR spectrum would show C=O stretches (~1700 cm⁻¹) from the isoindoline-dione and acetamide groups, similar to compound 14a (), which exhibits C=O at 1705 cm⁻¹ .

- Absence of C–S bands (~1384 cm⁻¹) would confirm the lack of thioether linkages, distinguishing it from compounds like 11a () .

- NMR Spectroscopy :

- Expected signals include aromatic protons from the 2-methoxyphenyl group (δ 6.8–7.5 ppm) and a singlet for the methoxy group (δ ~3.8 ppm), as seen in compound 5d () .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoindolin-2-one core and an oxadiazole moiety. Its structural formula can be represented as follows:

This structure is characterized by:

- Isoindoline ring : Known for various biological activities.

- Oxadiazole ring : Associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions combining various precursors. One common method includes the reaction of 1,3-dioxoisoindoline with appropriate oxadiazole derivatives under acidic or basic conditions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the isoindole structure exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF-7 have shown that the compound reduces cell viability significantly at concentrations as low as 10 µM .

Antimicrobial Activity

The oxadiazole derivatives are noted for their antimicrobial effects. In particular:

- Inhibition Tests : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

Antidepressant Activity

Research involving forced swimming tests (FST) indicated potential antidepressant effects. The compound showed a significant reduction in immobility time compared to control groups, suggesting its efficacy similar to established antidepressants like fluoxetine .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant cytotoxicity against MCF-7 cells | MTT assay |

| Study B | Antimicrobial activity against E. coli | Disk diffusion method |

| Study C | Antidepressant-like effects in FST | Behavioral analysis in rodents |

The biological activity of the compound may be attributed to several mechanisms:

Q & A

Q. Characterization :

- NMR : ¹H/¹³C NMR spectra confirm the presence of methoxyphenyl protons (δ 3.8–4.0 ppm) and dioxoisoindolin carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.1) .

Basic: What biological activities are associated with this compound, and what assays are used for evaluation?

Preliminary studies on analogous oxadiazole-acetamide hybrids suggest:

- Antimicrobial Activity : Tested via broth microdilution against S. aureus and E. coli (MIC values: 8–32 µg/mL) .

- Enzyme Inhibition : α-Glucosidase inhibition assays (IC₅₀: 12–45 µM) using p-nitrophenyl-α-D-glucopyranoside as a substrate .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀: 18 µM) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in splitting patterns often arise from dynamic rotational isomerism in the acetamide moiety. Methodological approaches include:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers and simplify splitting .

- 2D NMR (COSY, HSQC) : Assign coupling between NH protons and adjacent oxadiazole carbons to confirm connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

Advanced: What strategies optimize reaction yields during oxadiazole ring formation?

Yield optimization requires:

- Catalyst Screening : Use KI or triethylamine to accelerate cyclization (yields improve from 55% to 78%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity vs. THF or dioxane .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (yield: 82%) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

The 1,3-dioxoisoindolin moiety may exhibit keto-enol tautomerism. To address this:

- SHELXL Refinement : Use high-resolution (<1.0 Å) data to model electron density for carbonyl groups .

- Hydrogen Bond Analysis : Identify intermolecular H-bonds (e.g., N–H···O) that stabilize specific tautomers .

- Comparative Crystallography : Compare with structurally validated analogs (e.g., Cambridge Structural Database entries) .

Advanced: What computational methods predict the compound’s binding affinity for kinase targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, predicted ΔG: −9.2 kcal/mol) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with activity using CoMFA or HQSAR .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

A SAR study of analogs reveals:

Advanced: How can HPLC-MS/MS methods be validated for quantifying this compound in biological matrices?

Validation parameters per ICH guidelines:

- Linearity : R² > 0.998 over 1–100 ng/mL range.

- LOQ : 0.5 ng/mL (S/N = 10) using ESI+ mode.

- Matrix Effects : Assess recovery (85–115%) in plasma via post-column infusion .

Advanced: What mechanistic insights explain its anti-inflammatory activity?

- COX-2 Inhibition : Molecular dynamics show H-bonding between the acetamide carbonyl and COX-2 Arg120 (Ki: 0.8 µM) .

- NF-κB Pathway : Downregulation of p65 phosphorylation in LPS-stimulated macrophages (Western blot) .

Advanced: How can synthetic byproducts be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.